2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one

Physicochemical Properties LogP Drug Likeness

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one (C₆H₆ClNOS, MW 175.64 g/mol) is a heterocyclic α-aminoketone building block featuring a 2-chlorothiophene ring linked to an aminoethanone side chain. It belongs to the broader class of 2-aminothiophene derivatives, compounds recognized as important synthetic intermediates for pharmaceutical and material sciences.

Molecular Formula C6H6ClNOS
Molecular Weight 175.64 g/mol
Cat. No. B13150776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one
Molecular FormulaC6H6ClNOS
Molecular Weight175.64 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)CN)Cl
InChIInChI=1S/C6H6ClNOS/c7-6-4(1-2-10-6)5(9)3-8/h1-2H,3,8H2
InChIKeyMUBBAEFYXUPQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one (CAS 1540441-16-4): Baseline Characterization for Procurement Decisions


2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one (C₆H₆ClNOS, MW 175.64 g/mol) is a heterocyclic α-aminoketone building block featuring a 2-chlorothiophene ring linked to an aminoethanone side chain [1]. It belongs to the broader class of 2-aminothiophene derivatives, compounds recognized as important synthetic intermediates for pharmaceutical and material sciences [2]. The compound is supplied by multiple vendors, generally at ≥95% purity [1]. Its key computed physicochemical properties include an XLogP3 of 1.3, a topological polar surface area (TPSA) of 71.3 Ų, and a single hydrogen bond donor count [1].

Why the 2-Chloro Substituent in 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one Prevents Direct Generic Substitution


Simply substituting 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one with a non-halogenated analog (e.g., 2-Amino-1-(thiophen-3-yl)ethan-1-one) introduces a significant shift in lipophilicity and molecular properties that directly impact synthetic utility and biological behavior. The chlorine atom contributes an XLogP increase of 1.0 log unit, alters molecular weight by ~34.5 Da, and provides a reactive handle (C–Cl) for late-stage functionalization via cross-coupling, features absent in the non-halogenated parent scaffold [1][2]. These differences can fundamentally change the compound's performance in multi-step syntheses and its physicochemical profile in biochemical assays, making blind in-class substitution inadvisable without experimental re-validation.

Quantitative Differentiation Evidence for 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one Against Closest Analogs


Lipophilicity Shift: Target Compound vs. Non-Chlorinated Thiophene Analog

The chlorine substituent at the thiophene 2-position significantly increases the computed octanol-water partition coefficient (XLogP3) compared to the chlorine-free parent structure, 2-Amino-1-(thiophen-3-yl)ethan-1-one [1][2]. This difference predicts a meaningful change in membrane permeability and protein binding behavior, key parameters in both medicinal chemistry campaigns and biochemical assay development.

Physicochemical Properties LogP Drug Likeness

Molecular Weight and Heavy Atom Count Distinction for Building Block Differentiation

The presence of a chlorine atom increases both the molecular weight and the heavy atom count compared to the parent non-halogenated thiophene scaffold [1][2]. This fundamentally distinguishes the compound as a unique chemical entity with distinct mass spectrometry signatures and elemental composition.

Molecular Weight Heavy Atoms Building Blocks

Synthetic Versatility Advantage: C–Cl Bond as a Cross-Coupling Handle

The C–Cl bond at the thiophene 2-position provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification [1]. The closest non-halogenated analogs (e.g., 2-Amino-1-(thiophen-3-yl)ethan-1-one) lack this intrinsic functionality and require a separate, often low-yielding, halogenation step. In a relevant study, the 2-chlorothiophen-3-yl moiety was successfully employed in Suzuki-Miyaura coupling to synthesize functional porphyrin building blocks, demonstrating practical reactivity [2].

Cross-Coupling Synthetic Handle Late-Stage Functionalization

Defined Application Scenarios for 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When a drug discovery program's SAR indicates that increased lipophilicity (ΔXLogP = +1.0) is beneficial for target engagement or cell permeability, 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one should be prioritized over the non-chlorinated thiophene analog. The shift from XLogP 0.3 to 1.3 offers a calculated improvement in predicted membrane transit without altering the core aminoketone pharmacophore, allowing iterative optimization while maintaining the essential hydrogen-bonding capacity of the amino and carbonyl groups [1].

Chemical Biology: Probe Design with Late-Stage Diversification Capability

For building a focused library of activity-based probes or affinity reagents, the pre-installed 2-chloro substituent in 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one serves as a versatile diversification point [1][2]. This eliminates the need for initial halogenation steps, accelerating the synthesis of diverse conjugates via Suzuki or Buchwald-Hartwig couplings. The aminoethanone backbone can also be utilized for further derivatization (e.g., reductive amination, amide formation), making the compound a uniquely efficient dual-handle scaffold.

Process Chemistry: Synthesis of Advanced Heterocyclic Intermediates

The α-aminoketone structure is a well-established precursor for the construction of nitrogen-containing heterocycles such as imidazoles, pyrazines, and thiazoles. The chlorine substituent remains available for subsequent functionalization after ring formation, whereas non-halogenated analogs would require later, potentially low-yielding, halogenation reactions [1][2]. This dual reactivity profile provides greater synthetic latitude in route scouting and process development.

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